

# (RS)-Carbocisteine solubility in different laboratory solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (RS)-Carbocisteine

Cat. No.: B1663187

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **(RS)-Carbocisteine** in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(RS)-Carbocisteine**, chemically known as (RS)-2-Amino-3-(carboxymethylsulfanyl)propanoic acid, is a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus. Its efficacy is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role in formulation development, bioavailability, and analytical method development. This technical guide provides a comprehensive overview of the solubility of **(RS)-Carbocisteine** in various common laboratory solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

## Solubility Profile of (RS)-Carbocisteine

**(RS)-Carbocisteine** is a crystalline powder characterized by its amphoteric nature, containing both acidic carboxylic acid groups and a basic amino group. This structure dictates its solubility behavior, showing limited solubility in neutral aqueous and organic solvents but enhanced solubility in acidic and alkaline conditions.

## Quantitative Solubility Data

The quantitative solubility of **(RS)-Carbocysteine** in various laboratory solvents is summarized in the table below. The data is compiled from various pharmacopeial monographs and scientific literature. It is important to note that precise quantitative data in many organic solvents is sparse, with most sources providing qualitative descriptors.

Solvent	Chemical Formula	Solubility (g/L)	Temperature (°C)	Qualitative Description	Citation(s)
Water	H <sub>2</sub> O	1.6	Not Specified	Very slightly soluble	[1][2]
Ethanol (95%)	C <sub>2</sub> H <sub>5</sub> OH	-	Not Specified	Practically insoluble	[3]
Acetone	C <sub>3</sub> H <sub>6</sub> O	-	Not Specified	Insoluble	
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	< 1.0	Not Specified	Insoluble or slightly soluble	
Dilute Hydrochloric Acid	HCl (aq)	-	Not Specified	Soluble	[3]
Dilute Sodium Hydroxide	NaOH (aq)	-	Not Specified	Soluble	[3]

Note: The lack of specific temperature conditions for much of the available data is a significant limitation. Solubility is temperature-dependent, and these values should be considered as approximations at standard laboratory conditions (approx. 20-25 °C).

## Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for pharmaceutical development. The following are detailed methodologies for commonly cited experiments for determining the solubility of a solid active pharmaceutical ingredient (API) like **(RS)-Carbocysteine**.

### Equilibrium Shake-Flask Method

This is the gold-standard method recommended by regulatory bodies such as the International Council for Harmonisation (ICH) for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- **(RS)-Carbocysteine** powder
- Selected solvent of interest
- Conical flasks or glass vials with screw caps
- Thermostatically controlled shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45  $\mu\text{m}$ )
- Calibrated analytical balance
- Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometry)
- pH meter (for aqueous solutions)

Procedure:

- Preparation: Add an excess amount of **(RS)-Carbocysteine** powder to a series of conical flasks. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
- Solvent Addition: Add a known volume of the pre-equilibrated solvent to each flask.
- Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established through preliminary experiments by sampling at various time points until the concentration of the solute in the solution remains constant.

- **Phase Separation:** Once equilibrium is reached, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient period to allow the undissolved solid to settle.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45  $\mu\text{m}$  syringe filter into a clean vial. The filter material should be chemically compatible with the solvent and should not adsorb the solute. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
- **Quantification:** Analyze the concentration of **(RS)-Carbocisteine** in the clear filtrate using a validated analytical method.
- **Calculation:** The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or g/L.

## Gravimetric Method

This method is a simpler, though potentially less precise, alternative to the shake-flask method and is suitable for non-volatile solutes.

**Objective:** To determine the solubility of a compound by evaporating the solvent from a saturated solution and weighing the remaining solute.

**Materials:**

- **(RS)-Carbocisteine** powder
- Selected solvent of interest
- Conical flask or beaker
- Stirring apparatus (e.g., magnetic stirrer)
- Filtration apparatus
- Pre-weighed evaporating dish or watch glass
- Drying oven

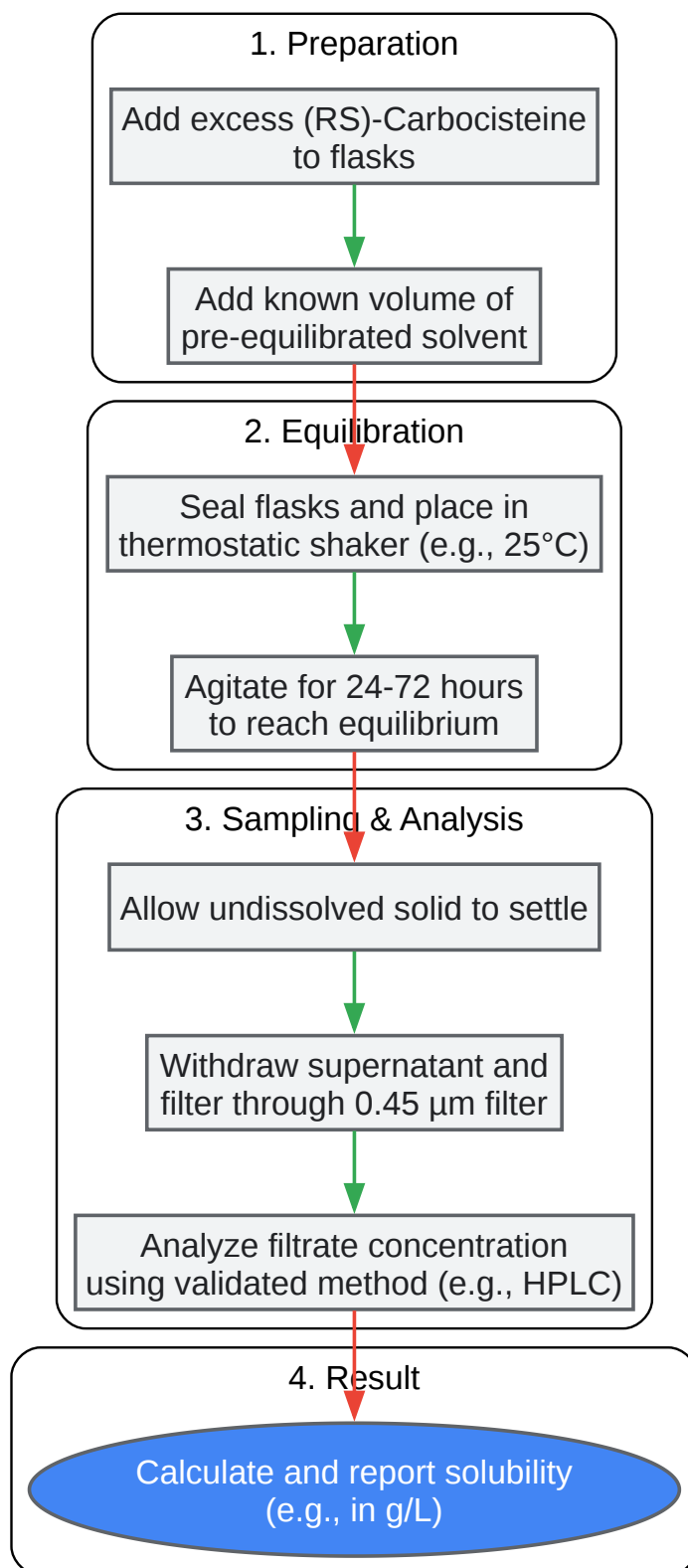
- Analytical balance
- Dessicator

#### Procedure:

- Preparation of Saturated Solution: Prepare a saturated solution of **(RS)-Carbocysteine** in the chosen solvent at a specific temperature as described in steps 1-3 of the shake-flask method.
- Filtration: Filter the saturated solution to remove any undissolved solid.
- Aliquot Transfer: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.
- Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the **(RS)-Carbocysteine**.
- Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.
- Calculation:
  - $\text{Weight of solute} = (\text{Weight of dish} + \text{solute}) - (\text{Weight of empty dish})$
  - $\text{Solubility} = \text{Weight of solute} / \text{Volume of aliquot taken}$
  - The result is typically expressed in g/mL or a similar unit.

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of **(RS)-Carbocysteine**.



[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

## Conclusion

The solubility of **(RS)-Carbocysteine** is highly dependent on the pH of the solvent system, exhibiting poor solubility in neutral aqueous solutions and most common organic solvents, but good solubility in dilute acidic and alkaline solutions. This guide provides the currently available quantitative and qualitative solubility data and outlines the standard experimental protocols for its determination. For drug development professionals, a thorough understanding of these solubility characteristics and the methods to quantify them is essential for successful formulation design, ensuring optimal delivery and bioavailability of this important mucolytic agent. Further research providing temperature-dependent quantitative solubility data in a broader range of organic solvents would be a valuable addition to the field.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carbocysteine | C<sub>5</sub>H<sub>9</sub>NO<sub>4</sub>S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104511025B - Carbocysteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- To cite this document: BenchChem. [(RS)-Carbocysteine solubility in different laboratory solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663187#rs-carbocysteine-solubility-in-different-laboratory-solvents]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)